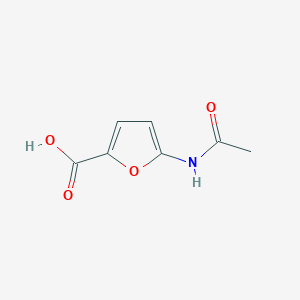

5-acetamidofuran-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetamidofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4(9)8-6-3-2-5(12-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQLZDCFPMUISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396573 | |

| Record name | STK367443 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-69-0 | |

| Record name | STK367443 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Transformation Studies of 5 Acetamidofuran 2 Carboxylic Acid Analogs

Oxidation Reactions of Acetamidofuran Derivatives

The furan (B31954) moiety and its substituents are susceptible to various oxidation reactions, which can be tailored to yield different products depending on the reagents and conditions. The oxidation can target the furan ring itself or the functional groups attached to it.

For instance, the furan ring of 5-acetamidofuran-2-carboxylic acid can be oxidized to open the ring or form other dicarboxylic acids. A common outcome of forceful oxidation using agents like potassium permanganate (B83412) or chromium trioxide is the formation of Furan-2,5-dicarboxylic acid.

Studies on analogous furan compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), provide significant insight into selective oxidation pathways. HMF can be selectively oxidized at its aldehyde or alcohol group to produce valuable derivatives like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA). mdpi.comresearchgate.net These transformations can be achieved using chemoselective methods with noble metal catalysts or through biocatalysis, where microorganisms like Deinococcus wulumuqiensis R12 show high efficiency in converting HMF to HMFCA. mdpi.com

| Starting Material | Oxidizing Agent/Catalyst | Major Product | Citation |

| 5-Acetamidofuran-2-carboxylic acid | Potassium permanganate, Chromium trioxide | Furan-2,5-dicarboxylic acid | |

| 5-Hydroxymethylfurfural (HMF) | Deinococcus wulumuqiensis R12 (Biocatalyst) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Immobilized molybdenum complex | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Copper/Cerium Oxides | 5-Formyl-2-furancarboxylic acid (FFCA) | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Mn₃Fe₇ Mixed Metal Oxide | 5-Formyl-2-furancarboxylic acid (FFCA) | researchgate.net |

Reduction Reactions of Acetamidofuran Derivatives

The carboxylic acid group and other reducible functionalities on acetamidofuran derivatives can be transformed using various reducing agents. The primary target for reduction in 5-acetamidofuran-2-carboxylic acid is the carboxyl group.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the direct reduction of carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org In the case of 5-acetamidofuran-2-carboxylic acid, this reaction would yield 5-acetamidofuran-2-methanol. Notably, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids directly due to the lower electrophilicity of the carboxylate anion formed in the initial step. chemistrysteps.comlibretexts.org The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced without being isolated. libretexts.org

Derivatives of the carboxylic acid, such as esters or acid chlorides, are more readily reduced. Esters can be reduced to primary alcohols using LiAlH₄ or converted to aldehydes using sterically hindered reagents like diisobutylaluminum hydride (DIBAL-H), typically at low temperatures to prevent over-reduction. libretexts.orgmasterorganicchemistry.com

| Starting Functional Group | Reducing Agent | Product Functional Group | Notes | Citation |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | A strong reducing agent is required; an aldehyde is a non-isolatable intermediate. | chemistrysteps.comlibretexts.org |

| Carboxylic Acid | Sodium borohydride (NaBH₄) | No reaction | Not a sufficiently strong reducing agent. | chemistrysteps.comlibretexts.org |

| Ester | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Effective reduction to the alcohol. | libretexts.org |

| Ester | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Reaction performed at low temperatures (e.g., -78 °C) to isolate the aldehyde. | libretexts.orgmasterorganicchemistry.com |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Aldehyde | A weaker, bulky hydride source allows for the isolation of the aldehyde. | libretexts.org |

Nucleophilic and Electrophilic Substitutions on the Furan Ring System

The reactivity of the furan ring in 5-acetamidofuran-2-carboxylic acid is influenced by its aromatic character and the electronic effects of its substituents. Furan is significantly more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. wikipedia.orgnumberanalytics.com

Electrophilic Substitution: The furan ring is electron-rich, making it highly susceptible to electrophilic attack, typically at the 2- and 5-positions. numberanalytics.com In 5-acetamidofuran-2-carboxylic acid, these positions are already occupied. Therefore, electrophilic substitution would be directed to the 3- or 4-positions. The activating, ortho-para directing acetamido group at C5 and the deactivating, meta-directing carboxylic acid group at C2 would both influence the regioselectivity of an incoming electrophile.

Nucleophilic Acyl Substitution: The most significant substitution reactions for this class of compounds occur at the carbonyl carbon of the carboxylic acid group, known as nucleophilic acyl substitution. pressbooks.pubfiveable.me This two-step addition-elimination mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comfiveable.melibretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, allowing for the conversion of more reactive derivatives into less reactive ones. pressbooks.publibretexts.org

| Reactivity Order (Most to Least Reactive) | Example Derivative | Leaving Group |

| 1 | Acid Chloride | Cl⁻ |

| 2 | Acid Anhydride | RCOO⁻ |

| 3 | Thioester | RS⁻ |

| 4 | Ester | RO⁻ |

| 5 | Amide | R₂N⁻ |

This reactivity hierarchy means that 5-acetamidofuran-2-carboxylic acid can be readily converted to its corresponding ester or amide, but the reverse reactions are more challenging. pressbooks.pub

Decarboxylation Pathways and Derivatization

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide (CO₂) is a key transformation. Furan-2-carboxylic acids can undergo facile decarboxylation, often via an ipso-substitution pathway, which is a type of electrophilic aromatic substitution where an electrophile replaces a substituent at a ring position. youtube.com This process is influenced by the aromaticity of the furan ring; furan's lower resonance energy compared to thiophene (B33073) makes its derivatives more susceptible to reactions that involve a temporary loss of aromaticity. youtube.comacs.org While the decarboxylation of simple carboxylic acids is difficult, those with specific structural features, such as β-keto acids, decarboxylate readily upon heating through a cyclic transition state. organicchemistrytutor.commasterorganicchemistry.com

Derivatization: Derivatization of the carboxylic acid group is a common strategy to modify the molecule's properties or prepare it for further reactions. The most common derivatization reaction is amidation, which involves converting the carboxylic acid into an amide. nih.gov This can be achieved by first converting the acid to a more reactive derivative, like an acid chloride, followed by reaction with an amine. Another key derivatization is esterification. For example, derivatives of 5-nitro-furan-2-carboxylic acid have been converted into carbamoylmethyl esters, which have shown biological activity. nih.gov

| Reaction Type | Reagents/Conditions | Product | Citation |

| Decarboxylation | Heat, Acid Catalyst | 5-Acetamidofuran | youtube.com |

| Esterification | Alcohol, Acid Catalyst | 5-Acetamidofuran-2-carboxylate ester | masterorganicchemistry.com |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-substituted-5-acetamidofuran-2-carboxamide | nih.gov |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 5-Acetamidofuran-2-carbonyl chloride | libretexts.org |

Electrochemical Transformations of Furan Compounds

Electrochemical methods offer a green and highly controllable alternative for transforming furan compounds. Research on the analog HMF demonstrates the potential for selective oxidation under electrochemical conditions.

The electrochemical oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) has been achieved with high efficiency and yield. rsc.orgresearchgate.net These processes typically occur in aqueous alkaline media using non-noble metal electrodes. For example, a nickel-manganese layered double hydroxide (B78521) (NiMn-LDH) catalyst has been shown to produce FDCA with 94.72% yield and a Faradaic efficiency of 97%. rsc.org Similarly, nickel foam (Ni/NiOOH) electrodes have been used in continuous flow reactors to convert HMF to FDCA with yields around 90%. researchgate.net These studies indicate that the oxidation of the hydroxymethyl group can be a rate-limiting step and highlight the potential of electrocatalysis for the synthesis of valuable furan-based dicarboxylic acids from biomass-derived precursors. rsc.orgosti.gov

| Starting Material | Electrode/Catalyst | Conditions | Product | Yield/Efficiency | Citation |

| 5-Hydroxymethylfurfural (HMF) | Ni₁Mn₅-LDH | 1.4 V (vs. RHE), Alkaline Media | 2,5-Furandicarboxylic acid (FDCA) | 94.72% Yield, 97% Faradaic Efficiency | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Ni/NiOOH foam | pH 12, Aqueous Alkaline Media | 2,5-Furandicarboxylic acid (FDCA) | ~90% Yield, ~80% Faradaic Efficiency | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Gold (Au) single-crystal | Alkaline Media | 2,5-Furandicarboxylic acid (FDCA) | Surface-dependent pathways observed | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Co-P | Alkaline Media | 2,5-Furandicarboxylic acid (FDCA) | Integrated with H₂ production | researchgate.net |

Spectroscopic and Diffraction Based Structural Elucidation of 5 Acetamidofuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of 5-acetamidofuran-2-carboxylic acid can be confirmed.

In ¹H NMR spectroscopy, distinct signals are expected for each unique proton environment. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet far downfield, typically in the 10-13 ppm range, due to strong deshielding and hydrogen bonding. libretexts.org The proton attached to the amide nitrogen (N-H) would likely resonate between 7.5 and 8.5 ppm, also as a broad singlet. The two protons on the furan (B31954) ring are in different chemical environments and are expected to appear as doublets in the aromatic region (around 6.5-7.5 ppm) due to coupling with each other. The methyl protons of the acetamido group (-COCH₃) would give rise to a sharp singlet, typically appearing around 2.0-2.5 ppm. libretexts.org

In ¹³C NMR spectroscopy, each unique carbon atom produces a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-175 ppm region. libretexts.org The amide carbonyl carbon would also be found in a similar downfield region, typically around 165-170 ppm. The four carbons of the furan ring would resonate in the 110-160 ppm range, with the carbons attached to the electron-withdrawing substituents (C2 and C5) appearing further downfield. rsc.org The methyl carbon of the acetyl group is expected at the most upfield position, typically between 20-30 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Acetamidofuran-2-carboxylic Acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Amide (-NH) | 7.5 - 8.5 | Broad Singlet |

| Furan Ring (H3/H4) | 6.5 - 7.5 | Doublets |

| Acetyl Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Acetamidofuran-2-carboxylic Acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 160 - 175 |

| Amide (-C ONH) | 165 - 170 |

| Furan Ring (C2, C5) | 140 - 160 |

| Furan Ring (C3, C4) | 110 - 125 |

| Acetyl Methyl (-C H₃) | 20 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For 5-acetamidofuran-2-carboxylic acid (C₇H₇NO₄), the exact molecular weight is 185.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 185. As the compound contains one nitrogen atom, this molecular ion peak adheres to the nitrogen rule, having an odd nominal mass. The fragmentation of the molecule under ionization would produce a series of characteristic daughter ions. Expected fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at [M-17], and the loss of the entire carboxyl group (-COOH) to give a peak at [M-45]. libretexts.org Another prominent fragmentation would likely involve the cleavage of the C-C bond adjacent to the furan ring or the cleavage of the amide bond, leading to the formation of stable acylium ions. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for 5-Acetamidofuran-2-carboxylic Acid

| m/z Value | Identity |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 168 | [M - OH]⁺ |

| 143 | [M - C=O]⁺ or [M - NH=C=O]⁺ |

| 140 | [M - COOH]⁺ |

| 124 | [M - COOH - H₂O]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

The IR spectrum of 5-acetamidofuran-2-carboxylic acid is expected to show several characteristic absorption bands corresponding to its functional groups. vscht.cz A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.orgucla.edu The N-H stretch of the secondary amide is expected to appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹. ucla.edu The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O bands are expected: one for the carboxylic acid (typically 1700-1725 cm⁻¹) and one for the amide (Amide I band, typically 1650-1680 cm⁻¹). libretexts.org Additionally, the C-O stretching of the carboxylic acid should appear between 1210-1320 cm⁻¹, and the furan ring vibrations would contribute to the fingerprint region below 1500 cm⁻¹. vscht.cz

UV-Vis spectroscopy provides information about conjugated systems. While simple carboxylic acids absorb at wavelengths too low to be easily measured (~210 nm), the furan ring in conjunction with the carboxylic acid and acetamido groups constitutes a conjugated system. libretexts.org This conjugation is expected to shift the maximum absorbance (λmax) to a longer wavelength, likely in the 250-300 nm range, making it readily analyzable by standard UV-Vis spectrophotometers.

Table 4: Predicted Characteristic Infrared Absorption Bands for 5-Acetamidofuran-2-carboxylic Acid

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |

| Amide | N-H Stretch | 3300 - 3500 | Moderate |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510 - 1550 | Moderate |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Moderate |

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

For 5-acetamidofuran-2-carboxylic acid, an XRD analysis would reveal the planarity of the furan ring and the spatial arrangement of the acetamido and carboxylic acid substituents relative to the ring. A key feature to investigate would be the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids, where two molecules are held together by hydrogen bonds between their carboxyl groups. libretexts.org Furthermore, the amide groups provide additional sites for hydrogen bonding (both N-H donor and C=O acceptor), which could lead to extended networks in the crystal lattice. As of the latest search, a publicly available crystal structure for 5-acetamidofuran-2-carboxylic acid has not been deposited in open-access crystallographic databases. crystallography.net

Application of Advanced Spectroscopic Techniques in Polymer and Material Characterization

5-Acetamidofuran-2-carboxylic acid serves as a potential monomer for the synthesis of novel polyamides and other polymers. Spectroscopic techniques are indispensable for characterizing these materials. By analogy with polymers derived from the related bio-based monomer 2,5-furandicarboxylic acid (FDCA), a comprehensive characterization of polyamides from 5-acetamidofuran-2-carboxylic acid would be performed. rsc.org

NMR Spectroscopy (¹H and ¹³C) would be used to confirm the successful polymerization and verify the structure of the repeating unit. The disappearance of the monomer's carboxylic acid proton signal and the appearance of new signals corresponding to the amide linkages in the polymer backbone would be key indicators of successful polycondensation. rasayanjournal.co.in

Infrared (IR) Spectroscopy is crucial for monitoring the polymerization reaction. The disappearance of the carboxylic acid O-H band and the appearance of the characteristic amide N-H and C=O (Amide I) bands would confirm the formation of the polyamide.

Mass Spectrometry , particularly techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), could be used to analyze the molecular weight distribution of the resulting polymer, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). rsc.org

These spectroscopic methods, combined with thermal analysis techniques (like TGA and DSC), provide a complete picture of the polymer's structure, thermal stability, and material properties, which are essential for evaluating its potential applications. rasayanjournal.co.in

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-acetamidofuran-2-carboxylic acid |

Computational and Theoretical Investigations of 5 Acetamidofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 5-acetamidofuran-2-carboxylic acid can elucidate its fundamental electronic properties and predict its reactivity.

Detailed research findings from DFT studies on analogous furan (B31954) and acetamide (B32628) derivatives reveal key electronic characteristics. The geometry of the molecule, including bond lengths and angles, can be optimized to find the most stable conformation. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 5-acetamidofuran-2-carboxylic acid, the oxygen atoms of the carboxyl and acetamido groups are expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the carboxylic acid and the area around the furan ring's carbon atoms may exhibit positive potential (electrophilic sites).

Local reactivity descriptors, such as Fukui functions, can be calculated to provide more specific information about the reactivity of individual atoms within the molecule. nih.govresearchgate.net These calculations help in understanding how the molecule might interact with biological targets or other reagents. nih.gov

| DFT Parameter | Significance for 5-Acetamidofuran-2-carboxylic Acid | Typical Basis Set |

| HOMO Energy | Indicates electron-donating ability; likely localized on the furan ring and acetamido group. | B3LYP/6-311G(d,p) |

| LUMO Energy | Indicates electron-accepting ability; likely localized on the carboxylic acid group and furan ring. | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | Predicts chemical reactivity and stability. mdpi.com | B3LYP/6-311G(d,p) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | UB3LYP/6-31G(d,p) |

| Fukui Functions | Identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net | B3LYP/6-311G(d,p) |

Molecular Modeling and Dynamics Simulations for Molecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These methods provide valuable insights into the conformational flexibility of 5-acetamidofuran-2-carboxylic acid and its interactions with its environment, such as solvent molecules or biological macromolecules. psu.edu

MD simulations can reveal the preferred conformations of the molecule in solution and the dynamics of its functional groups. For instance, the orientation of the acetamido and carboxylic acid groups relative to the furan ring can be investigated. The stability of these conformations is influenced by intramolecular hydrogen bonding and interactions with solvent molecules.

Furthermore, MD simulations are instrumental in studying the binding of small molecules to protein targets. nih.gov By placing 5-acetamidofuran-2-carboxylic acid in the active site of an enzyme, for example, MD simulations can predict the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and estimate the binding free energy. nih.gov This information is critical in structure-based drug design. Studies on similar furan-containing compounds have successfully used MD simulations to understand their stable binding within enzyme active sites. nih.govresearchgate.net

| Simulation Parameter | Information Gained for 5-Acetamidofuran-2-carboxylic Acid |

| Root Mean Square Deviation (RMSD) | Assesses the stability of the molecule's conformation or its complex with a target protein over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of intramolecular and intermolecular hydrogen bonds. |

| Binding Free Energy (e.g., MM-GBSA/PBSA) | Estimates the affinity of the molecule for a biological target. nih.gov |

Mechanistic Insights from Computational Studies of Furanic Reactions

Computational studies are essential for elucidating the mechanisms of chemical reactions involving furan derivatives. These investigations can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed understanding of reaction pathways.

For 5-acetamidofuran-2-carboxylic acid, several types of reactions could be computationally explored. One important area is the study of furan ring-opening reactions, which can be catalyzed by acids. acs.orgrsc.orgresearchgate.net Computational studies can determine the most likely site of protonation on the furan ring and the subsequent steps leading to ring cleavage. acs.org The presence of both an electron-donating acetamido group and an electron-withdrawing carboxylic acid group would significantly influence the reactivity and regioselectivity of such reactions. rsc.org

Other computationally studied reactions relevant to furanic compounds include pyrolysis and oxidation. nih.govresearchgate.net DFT calculations can model the bond-breaking and bond-forming processes that occur at high temperatures or in the presence of an oxidizing agent. These studies can predict the primary degradation products and the energetics of the reaction pathways. For example, computational investigations into the hydrodeoxygenation of furfural (B47365) have provided detailed step-by-step mechanisms on catalyst surfaces. acs.orgacs.org

| Reaction Type | Computational Insights | Relevant Findings for Furan Derivatives |

| Acid-Catalyzed Ring Opening | Identification of protonation sites, transition state structures, and activation energies. acs.org | Substituents on the furan ring significantly influence reactivity and reaction pathways. rsc.orgresearchgate.net |

| Decarboxylation | Calculation of the energy barrier for the removal of the carboxyl group. | Acid-catalyzed decarboxylation of similar heteroaromatic carboxylic acids proceeds through specific protonation pathways. sciengine.com |

| Oxidation | Modeling the reaction with oxidizing agents to predict products like furan-2,5-dicarboxylic acid. researchgate.net | Selective oxidation can be achieved under specific conditions, which can be explored computationally. |

Structure-Property Prediction through Computational Methods

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. digitaloceanspaces.com

For 5-acetamidofuran-2-carboxylic acid, QSAR models could be developed to predict its potential therapeutic activities. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related furan derivatives with known biological activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.govresearchgate.netpensoft.net Such models can then be used to predict the activity of 5-acetamidofuran-2-carboxylic acid and guide the design of new, more potent analogues. nih.gov

Similarly, QSPR models can predict various physicochemical properties, such as solubility, boiling point, and corrosion inhibition efficiency, which has been explored for other furan derivatives. digitaloceanspaces.com These predictions are valuable in chemical process design and materials science. The development of robust QSAR/QSPR models relies on the availability of a diverse and high-quality dataset of related compounds. mdpi.com

| Predicted Property | Relevant Molecular Descriptors | Modeling Technique |

| Biological Activity (QSAR) | HOMO/LUMO energies, dipole moment, molecular volume, lipophilicity (LogP), topological indices. digitaloceanspaces.compensoft.net | Multiple Linear Regression (MLR), Principal Component Regression (PCR), Machine Learning. digitaloceanspaces.comnih.gov |

| Physicochemical Properties (QSPR) | Molecular weight, surface area, polarizability, hydration energy. pensoft.net | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). |

| Corrosion Inhibition (QSPR) | EHOMO, ELUMO, gap energy (ΔE), dipole moment (μ), electrophilicity index (ω). digitaloceanspaces.com | Partial Least Squares (PLS), Principal Component Regression (PCR). digitaloceanspaces.com |

Applications of Furanic Carboxylic Acids in Advanced Materials Science and Catalysis

Polymer and Bioplastic Precursors Derived from Furanic Carboxylic Acids

While 2,5-furandicarboxylic acid (FDCA) is a well-studied bio-based monomer for producing polyesters and polyamides like poly(hexamethylene furanamide) (PA6F), the role of 5-acetamidofuran-2-carboxylic acid is less defined. rsc.org General literature notes its use in the production of polymers, though specific examples and detailed research findings are limited.

Theoretically, the structure of 5-acetamidofuran-2-carboxylic acid, containing both a carboxylic acid and an amide functional group, allows it to act as a monomer. Polyamides, for instance, are formed by the condensation reaction between molecules that contain both a carboxyl group and an amino group. britannica.com Hydrolysis of the acetamido group in 5-acetamidofuran-2-carboxylic acid to an amino group would create such a molecule, which could potentially undergo self-condensation to form a polyamide-like structure. However, specific studies detailing such a polymerization are not prominent in the reviewed literature. Its hydrogen-bonding capacity is a notable property for materials science applications.

Development of Optoelectronic Materials

There is currently a lack of specific research findings detailing the application of 5-acetamidofuran-2-carboxylic acid in the development of optoelectronic materials. While the furan (B31954) ring's aromatic system suggests the potential for π-π interactions relevant to electronic properties, dedicated studies exploring this compound for optoelectronic purposes are not available in the searched scientific literature. Research in this area often focuses on other derivatives, such as anthracene (B1667546) carboxylic acids, for applications like photomechanical actuators. researchgate.net

Design of Fluorescent Probes and Chemical Sensors

No specific research was found that details the design or application of 5-acetamidofuran-2-carboxylic acid as a fluorescent probe or chemical sensor. The intrinsic photophysical properties, such as fluorescence, have not been characterized for this specific purpose in the reviewed literature. The development of fluorescent probes typically involves molecules with specific structural motifs that give rise to strong and environmentally sensitive fluorescence, such as benzindocyanine structures, which are not present in 5-acetamidofuran-2-carboxylic acid. bioacts.com

Biological Mechanistic Investigations and Structure Activity Relationship Sar Studies of 5 Acetamidofuran 2 Carboxylic Acid Analogs in Vitro

In Vitro Enzyme Inhibition Studies

While specific enzyme inhibition data for 5-acetamidofuran-2-carboxylic acid is not extensively available in the public domain, studies on analogous structures provide insights into their potential as enzyme inhibitors. For instance, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been identified as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout and hyperuricemia. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituent on the benzamido ring.

| Compound | Substituent (R) | Target Enzyme | IC50 (μM) |

|---|---|---|---|

| 5b | 4-fluoro | Xanthine Oxidase | 0.57 |

| 5c | 4-chloro | Xanthine Oxidase | 0.91 |

Data sourced from a study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, which are structurally analogous to the compound of interest. nih.gov

Furthermore, research on other structurally related heterocyclic compounds, such as sirtuin 5 (SIRT5) inhibitors, has shown that carboxylic acid moieties are crucial for high-affinity binding to the enzyme active site. nih.gov Analogs where the carboxylic acid is replaced by isosteres like tetrazole have demonstrated slow, tight-binding inhibition with K_i values in the low nanomolar to micromolar range. nih.gov This suggests that the carboxylic acid group of 5-acetamidofuran-2-carboxylic acid is likely a key pharmacophore for potential enzyme inhibition.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The molecular structure of 5-acetamidofuran-2-carboxylic acid, featuring a furan (B31954) ring, a carboxylic acid, and an acetamido group, allows for various interactions with biological macromolecules. The acetamido group can act as a hydrogen bond donor and acceptor, while the carboxylic acid can form strong hydrogen bonds and ionic interactions. The furan ring itself can participate in π-π stacking interactions with aromatic residues in proteins.

Studies on bis-2(5H)-furanone derivatives, which also contain a furan ring system, have indicated that these compounds can interact significantly with DNA. nih.gov Spectroscopic analyses, including electronic, fluorescence emission, and circular dichroism, have shown that these derivatives can bind to DNA, suggesting that DNA could be a potential molecular target for this class of compounds. nih.gov The proposed interaction is likely through intercalation or groove binding, leading to a halt in DNA replication and transcription processes, ultimately inducing cell cycle arrest. nih.gov

Cellular Mechanism of Action in In Vitro Models (e.g., Inhibition of Gluconeogenesis)

There is limited direct evidence in the available literature specifically detailing the inhibition of gluconeogenesis by 5-acetamidofuran-2-carboxylic acid or its close analogs. However, studies on other carboxylic acid-containing heterocyclic compounds have demonstrated such effects. For instance, 5-methoxyindole-2-carboxylic acid has been shown to inhibit gluconeogenesis in in vitro models. nih.gov The primary mechanism for this inhibition is the interference with key enzymes in the gluconeogenic pathway. nih.gov Given the structural similarity, it is plausible that 5-acetamidofuran-2-carboxylic acid could exert similar effects, though specific studies are required for confirmation.

In the context of cancer cell lines, furan-2-carboxamide derivatives have been shown to induce cell cycle arrest, a common mechanism for anticancer agents. nih.gov For example, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives cause cell cycle arrest at the G0/G1 interphase in various tumor cell lines. nih.gov This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Antimicrobial and Antifungal Mechanisms

Derivatives of 5-acetamidofuran-2-carboxylic acid have demonstrated notable antimicrobial and antifungal activities. The proposed mechanism for the antibacterial action of certain furan-2-carboxamide derivatives involves the inhibition of biofilm formation. researchgate.net Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which protects them from antibiotics. By disrupting biofilm formation, these compounds can render the bacteria more susceptible to conventional antimicrobial agents.

The antifungal activity of furan derivatives is also well-documented. For example, a series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles exhibited a broad spectrum of antifungal activity. nih.gov The mechanism is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Benzoxazole (B165842) derivative 8 | Candida krusei | 31.25 |

| Benzoxazole derivative 8 | Candida albicans isolate | 31.25 |

| Various benzoxazole derivatives | Pseudomonas aeruginosa | 31.25 |

Data from a study on benzofuran (B130515) carboxamide derivatives, which share structural similarities with the compound of interest. nih.gov

Anticancer Mechanisms

The anticancer activity of 5-acetamidofuran-2-carboxylic acid analogs is a significant area of investigation. Studies on substituted 3-methyl-benzofuran-2-carboxylic acid amides have revealed potent activity against lung and breast cancer cell lines. researchgate.net The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which leads to cellular damage and death in cancer cells. researchgate.net

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Amide derivative 12b | A549 (Lung Cancer) | 0.858 |

| Amide derivative 10d | MCF7 (Breast Cancer) | 2.07 |

Data from a study on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. researchgate.net

Furthermore, some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells. nih.gov This is often a consequence of DNA damage or interference with the proteins that regulate cell cycle progression. The ability of these compounds to interact with DNA, as mentioned in section 7.2, is a likely contributor to this mechanism. nih.gov

Elucidation of Structure-Activity Relationships for Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For furan-2-carboxamide derivatives, SAR studies have provided valuable insights into the structural features that govern their antimicrobial and anticancer effects.

In the context of antibacterial activity, the nature and position of substituents on the furan ring and any attached aromatic rings play a significant role. For instance, in a series of α-substituted N4-acetamide derivatives of ciprofloxacin (B1669076) and norfloxacin, a critical balance between polarity and lipophilicity was found to be important for activity against Staphylococcus aureus, while electron density around the acetamide (B32628) group was a key determinant for activity against Bacillus subtilis. mdpi.com

For anticancer activity, SAR studies on pyrrolizine-5-carboxamide derivatives have shown that the type of substituent on the phenyl ring can greatly influence cytotoxicity. researchgate.net Similarly, for benzofuran derivatives, the presence of halogen atoms, particularly bromine, on a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity against cancer cell lines. mdpi.com

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly testing large libraries of compounds for a specific biological activity. bmglabtech.comnih.gov Both biochemical and cell-based assays are employed in HTS campaigns. nih.gov Biochemical assays might include fluorescence polarization, FRET, and mass spectrometry to assess direct binding to a target protein. nih.gov Cell-based assays can measure various endpoints such as cell viability, reporter gene activation, or changes in cellular morphology. nih.gov

While specific HTS campaigns for 5-acetamidofuran-2-carboxylic acid analogs are not widely reported, the general principles of HTS are applicable. For example, a library of furan-2-carboxamide derivatives could be screened against a panel of cancer cell lines to identify hits with potent antiproliferative activity. nih.gov Follow-up assays would then be used to confirm the activity and elucidate the mechanism of action of the identified hits. The use of automated liquid handling systems and robotic platforms allows for the screening of thousands of compounds in a short period, significantly accelerating the drug discovery process. bmglabtech.com

Future Research Directions and Translational Perspectives

Integrated Biorefineries for Sustainable Furanic Chemical Production

Integrated biorefineries represent a paradigm shift in chemical manufacturing, aiming to utilize renewable biomass for the production of fuels, chemicals, and materials in a sustainable and economically viable manner. mdpi.comnih.gov Furanic compounds, derived from the dehydration of sugars found in lignocellulosic biomass, are key platform chemicals in this model. researchgate.net

Table 1: Key Furanic Platform Chemicals in Biorefineries

| Compound Name | Precursor | Potential Applications |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | C6 Sugars (e.g., Fructose (B13574), Glucose) | Biofuels, polymers, fine chemicals |

| Furfural (B47365) | C5 Sugars (e.g., Xylose) | Resins, solvents, chemical intermediate |

| 2,5-Furandicarboxylic acid (FDCA) | 5-Hydroxymethylfurfural (HMF) | Polyesters (e.g., PEF), polyamides, plasticizers |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | 5-Hydroxymethylfurfural (HMF) | Polyesters, polyurethanes, resins |

Novel Catalytic Innovations for Enhanced Selectivity and Yield

The efficient synthesis of 5-acetamidofuran-2-carboxylic acid hinges on the development of highly selective and high-yielding catalytic processes. A common route involves the oxidation of a precursor molecule, and achieving the desired carboxylic acid without over-oxidation or side reactions is a significant challenge. researchgate.net

Current research is exploring a variety of catalytic systems to address this. For instance, processes for preparing similar furanic acids, like 5-(alkoxycarbonyl)furan-2-carboxylic acids, utilize catalysts containing cobalt, manganese, and bromine. google.com For the oxidation of HMF to its corresponding carboxylic acid, biocatalysts such as Pseudochrobactrum sp. B2L and Lysinibacillus sp. B2P have shown high conversion rates. rsc.org Future innovations will likely involve the design of catalysts with precisely tuned active sites to enhance the selectivity for the carboxyl group while protecting the acetamido functionality. This may include the development of nanostructured catalysts, single-atom catalysts, and advanced biocatalytic systems that operate under mild conditions. researchgate.net The goal is to achieve near-quantitative yields and simplify purification processes, making the production of 5-acetamidofuran-2-carboxylic acid more economically competitive.

Expansion of Furan-derived Chemical Space for New Applications

The furan (B31954) ring is a versatile scaffold that can be chemically modified to create a vast array of new molecules with unique properties and applications. ijabbr.comacs.org Starting from 5-acetamidofuran-2-carboxylic acid, the chemical space can be expanded through various reactions involving the carboxylic acid group, the amide, or the furan ring itself.

For example, the carboxylic acid can be converted into esters, amides, or acyl chlorides, leading to new monomers for polymerization. researchgate.netpensoft.net These monomers can be used to create novel furan-based polyesters and polyamides with tailored properties such as enhanced thermal stability and biodegradability. nih.govacs.orgboku.ac.at Furan-based polymers are being investigated as sustainable alternatives to petroleum-based plastics like PET. acs.org Furthermore, the furan core can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic structures. acs.orgfigshare.com This opens up avenues for synthesizing novel pharmaceutical intermediates and advanced materials. The development of generative pre-trained transformer models in chemistry is also accelerating the exploration of new chemical entities, which could be applied to furan derivatives to predict novel structures with desired functionalities. biorxiv.org Furan derivatives are also being explored for their potential in organic electronics, such as organic solar cells, due to their favorable semiconducting properties. nih.gov

Table 2: Potential Applications of Furan-Derived Compounds

| Compound Class | Potential Application | Reference |

| Furan-based Polyesters | Sustainable packaging, textiles, automotive parts | nih.govacs.orgboku.ac.at |

| Furan-based Resins | Binders for sand castings, composites | wikipedia.org |

| Furan-based Pharmaceuticals | Antimicrobial, anti-inflammatory, and anticancer agents | ijabbr.comnih.govutripoli.edu.ly |

| Furan-based Semiconductors | Organic solar cells, electronic devices | nih.gov |

Advanced Methodologies for Mechanistic Elucidation of Biological Activities

While many furan derivatives have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory effects, a detailed understanding of their mechanisms of action at the molecular level is often still developing. nih.govutripoli.edu.ly For 5-acetamidofuran-2-carboxylic acid and its analogs, future research will need to employ advanced methodologies to elucidate how they interact with biological systems.

This includes a range of in vitro and in silico techniques. For instance, transcriptomic and proteomic analyses can identify changes in gene and protein expression in cells exposed to the compound, revealing the cellular pathways that are affected. boku.ac.at Molecular docking studies can predict the binding modes of furan derivatives with specific protein targets, such as enzymes or receptors. nih.govnih.gov Advanced spectroscopic techniques, like time-resolved photoelectron spectroscopy, combined with quantum chemical calculations, can provide insights into the electronic structure and reactivity of the furan ring, which is crucial for understanding its interactions. rsc.org Furthermore, the synthesis of structurally related derivatives and the analysis of their structure-activity relationships (SAR) will be essential for identifying the key pharmacophores responsible for biological effects and for designing more potent and selective compounds. orientjchem.orgresearchgate.net Analytical methods such as oximation, absorptiometry, and bromination have been historically used for the quantitative analysis of furan derivatives and could be adapted for modern mechanistic studies. psu.edursc.org

Q & A

Q. Key Methodological Considerations :

Q. Experimental Design :

- Compare reaction rates of 5-acetamido vs. 5-ethyl derivatives in halogenation or nitration.

- Monitor stability via pH-dependent degradation studies (HPLC) .

What computational tools and models are effective in predicting the reactivity and synthetic pathways of 5-acetamidofuran-2-carboxylic Acid?

Advanced Research Question

AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes:

- Retrosynthetic Analysis : Prioritize routes with minimal steps and high atom economy .

- Quantum Chemistry Calculations : DFT studies (e.g., Gaussian) predict transition states for key reactions (e.g., acetylation) .

How should researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

Advanced Research Question

Contradictions often arise from impurities or side reactions. Mitigation strategies:

- Reproducibility Checks : Repeat reactions under controlled conditions (e.g., inert atmosphere).

- Byproduct Identification : Use GC-MS or LC-MS to detect minor components.

- Isotopic Labeling : Trace reaction pathways (e.g., ¹³C-labeled acetyl groups to confirm acetylation sites) .

Example : A reported δ 7.2 ppm signal initially attributed to furan protons was later identified as a solvent impurity via 2D NMR .

What are the safety and handling protocols for 5-acetamidofuran-2-carboxylic Acid in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for volatile reagents .

- Storage : Keep in a cool, dry place away from oxidizers.

- Disposal : Follow EPA guidelines for carboxylic acid waste (neutralization before disposal) .

Regulatory Note : The compound is not classified as hazardous under DOT/IMDG/IATA, but institutional protocols must be followed .

What strategies are recommended for evaluating the biological activity of 5-acetamidofuran-2-carboxylic Acid, and how can mechanistic insights be derived?

Advanced Research Question

- In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against E. coli) or enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) .

- Structure-Activity Relationship (SAR) : Modify the acetamido or carboxylic acid groups and compare bioactivity .

- Molecular Docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to propose mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.